2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine
Description
Chemical Structure and Properties 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine (CAS No. 925154-89-8) is a heterocyclic amine with the molecular formula C₇H₁₀F₃N₃ and a molecular weight of 193.17 g/mol . Its structure comprises a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethanamine side chain at the 1-position (Figure 1). The compound is typically synthesized with a purity of 95%, as noted in industrial-grade reports .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5-3-11-12(4-5)2-1-10;/h3-4H,1-2,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDFFLAELXVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855888-33-3 | |
| Record name | 1H-Pyrazole-1-ethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855888-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine typically involves the reaction of 4-(trifluoromethyl)pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, focusing on its efficacy against various cancer cell lines.
Case Study: Compound 17l
A notable study synthesized a series of pyrazole derivatives, including this compound, which demonstrated significant antiproliferative activity against human lung cancer cell lines (A549, MCF-7, and Hela). The compound exhibited IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively, indicating strong potential as a dual c-Met/VEGFR-2 inhibitor .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.98 |
| MCF-7 | 1.05 |
| Hela | 1.28 |
Synthesis and Evaluation
The synthesis of derivatives involving the trifluoromethyl pyrazole moiety has been explored extensively. The evaluation methods typically include:
- MTT Assays : To determine cell viability and proliferation rates.
- Flow Cytometry : For assessing cell cycle progression and apoptosis.
Targeting Androgen Receptor Pathways
Research indicates that compounds with pyrazole structures can serve as tissue-selective androgen receptor modulators (SARMs). These compounds are particularly useful in treating androgen-dependent cancers such as prostate cancer .
Antimicrobial Activity
While primarily studied for anticancer properties, some derivatives of pyrazole compounds have been evaluated for antimicrobial activity against various pathogens, demonstrating broad-spectrum efficacy.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Substituent Position on Pyrazole
- The 4-CF₃ substitution in the target compound contrasts with 3-CF₃ analogs (e.g., 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine). The 4-position offers steric accessibility for interactions with biological targets, whereas 3-CF₃ derivatives may exhibit altered binding affinities due to spatial hindrance .
Functional Group Variations Ethanamine vs. Butanoic Acid: The ethanamine moiety provides a primary amine for protonation under physiological conditions, enhancing solubility in acidic environments. In contrast, the butanoic acid analog introduces a carboxylic acid group, favoring ionic interactions and higher aqueous solubility at neutral pH .
Critical Considerations
- Safety and Handling: Limited toxicity data are available for these compounds, though industrial-grade purity (95%) suggests moderate handling precautions .
- Research Gaps : Biological activity data (e.g., IC₅₀ values, pharmacokinetics) are sparse in publicly accessible literature, necessitating further preclinical studies.
Biological Activity
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Trifluoromethyl Group: Enhances lipophilicity and biological activity.
- Pyrazole Ring: Known for various pharmacological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Studies suggest that similar compounds may modulate signaling pathways associated with cancer cell proliferation and inflammation.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds within this class have shown inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.98 ± 0.08 | c-Met inhibition |
| MCF-7 | 1.05 ± 0.17 | VEGFR-2 inhibition |
| HeLa | 1.28 ± 0.25 | Apoptosis induction |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Similar derivatives have demonstrated the ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro . This positions the compound as a candidate for treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
-
Study on Anticancer Properties:
- Researchers synthesized a series of pyrazole derivatives and evaluated their antiproliferative activities against various cancer cell lines.
- Results indicated that compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted counterparts, particularly in inhibiting tumor growth in xenograft models .
-
Study on Anti-inflammatory Effects:
- A study assessed the impact of pyrazole derivatives on LPS-induced inflammation in macrophages.
- The findings revealed that treatment with specific pyrazole compounds significantly reduced inflammatory cytokine production, suggesting a potential therapeutic application in managing inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
